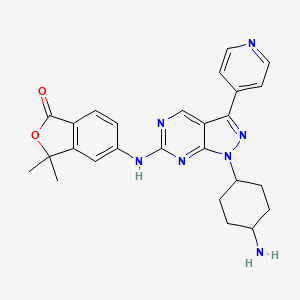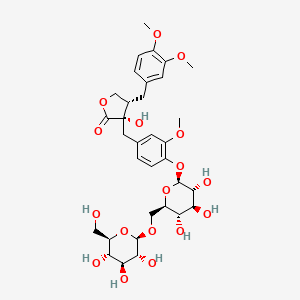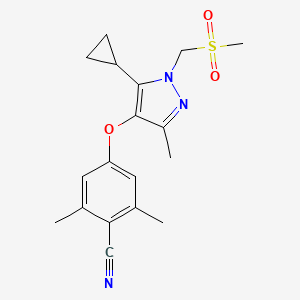![molecular formula C9H11N5O5 B12389288 1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389288.png)
1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione is a compound of significant interest in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes an azidomethyl group attached to a dihydroxyoxolan ring, and a pyrimidine-2,4-dione moiety. The presence of the azido group makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of nucleoside analogues.
Méthodes De Préparation
The synthesis of 1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps. . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product. Industrial production methods may involve scaling up these reactions, optimizing the use of solvents and reagents to achieve cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Oxidation and Reduction: The hydroxyl groups on the oxolan ring can be oxidized to form ketones or reduced to form alkanes.
Hydrolysis: The pyrimidine-2,4-dione moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of uracil derivatives.
Common reagents used in these reactions include sodium azide for azidation, copper catalysts for click chemistry, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include triazole derivatives and modified nucleosides.
Applications De Recherche Scientifique
1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and nucleoside analogues.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of various bioactive molecules.
Mécanisme D'action
The mechanism of action of 1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids. The azido group can be reduced to an amine, allowing the compound to mimic natural nucleosides and interfere with DNA and RNA synthesis. This interference can inhibit viral replication and cell proliferation, making it a valuable compound in antiviral and anticancer research .
Comparaison Avec Des Composés Similaires
Similar compounds include other nucleoside analogues such as zidovudine (AZT) and lamivudine. Compared to these compounds, 1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione offers unique advantages due to its azido group, which allows for versatile chemical modifications and the potential for click chemistry applications . This uniqueness makes it a valuable tool in the synthesis of novel therapeutic agents and in the study of nucleic acid chemistry.
Propriétés
Formule moléculaire |
C9H11N5O5 |
|---|---|
Poids moléculaire |
269.21 g/mol |
Nom IUPAC |
1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O5/c10-13-11-3-4-6(16)7(17)8(19-4)14-2-1-5(15)12-9(14)18/h1-2,4,6-8,16-17H,3H2,(H,12,15,18)/t4-,6?,7+,8-/m1/s1 |
Clé InChI |
ZXEWVLLJHQSJOW-PDVZPSIWSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CN=[N+]=[N-])O)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CN=[N+]=[N-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







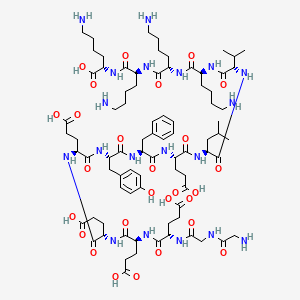
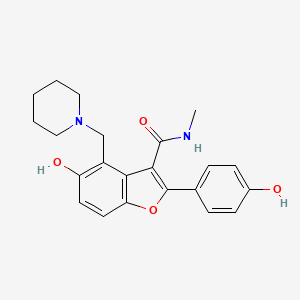

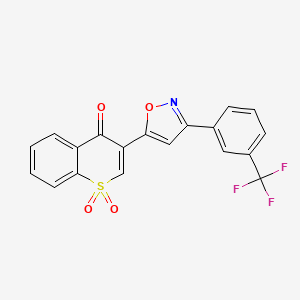
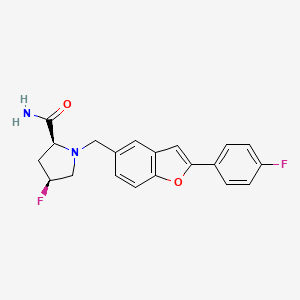
![N'-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B12389259.png)
